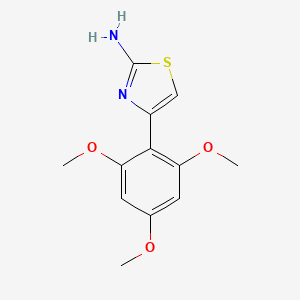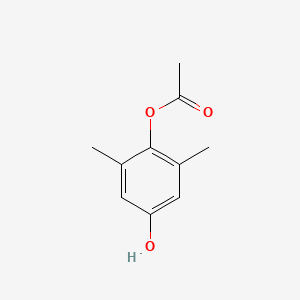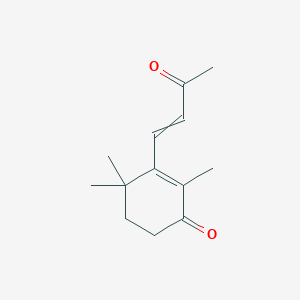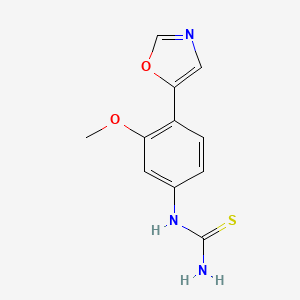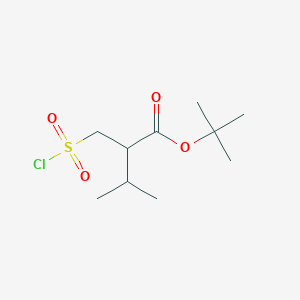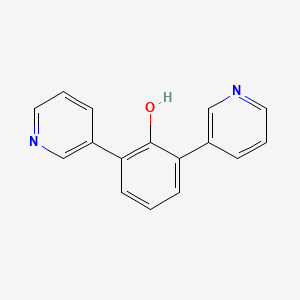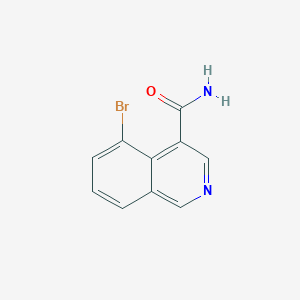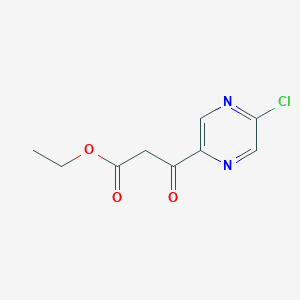
5-(Difluoromethyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)thiophene-3-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring followed by carboxylation. One common method involves the reaction of thiophene with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-3-thiophenecarboxylic acid
- 5-Chloromethyl-3-thiophenecarboxylic acid
- 5-Trifluoromethyl-3-thiophenecarboxylic acid
Comparison
Compared to its analogs, 5-(Difluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Eigenschaften
Molekularformel |
C6H4F2O2S |
|---|---|
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
5-(difluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H4F2O2S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,5H,(H,9,10) |
InChI-Schlüssel |
SQDKAELWZVQHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
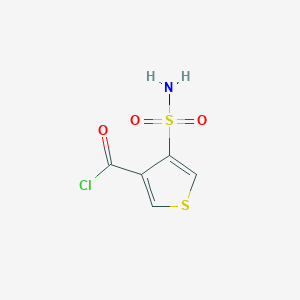
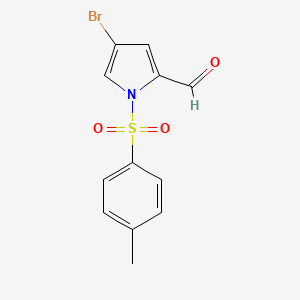
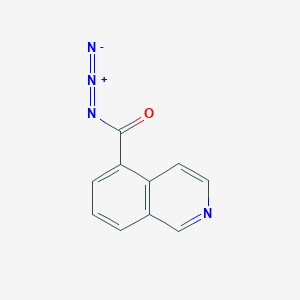
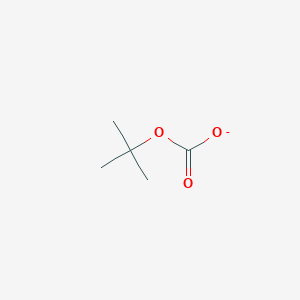
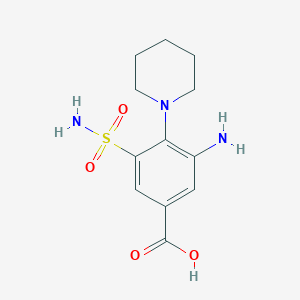
![Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
